molecular formula C8H11N3S2 B5658241 1-(2-Methylprop-2-enyl)-3-(1,3-thiazol-2-yl)thiourea

1-(2-Methylprop-2-enyl)-3-(1,3-thiazol-2-yl)thiourea

Cat. No.: B5658241
M. Wt: 213.3 g/mol
InChI Key: WCSDWBTXAQNKEM-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-enyl)-3-(1,3-thiazol-2-yl)thiourea is an organic compound that contains both a thiazole ring and a thiourea group. Compounds with these functional groups are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylprop-2-enyl)-3-(1,3-thiazol-2-yl)thiourea typically involves the reaction of 2-methylprop-2-enyl isothiocyanate with 2-aminothiazole. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylprop-2-enyl)-3-(1,3-thiazol-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-enyl)-3-(1,3-thiazol-2-yl)thiourea would depend on its specific application. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylprop-2-enyl)-3-(1,3-thiazol-2-yl)urea: Similar structure but with a urea group instead of a thiourea group.

    1-(2-Methylprop-2-enyl)-3-(1,3-thiazol-2-yl)thiourea derivatives: Compounds with modifications to the thiazole or thiourea groups.

Uniqueness

This compound is unique due to the presence of both the thiazole ring and the thiourea group, which may confer specific biological activities not seen in similar compounds.

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-3-(1,3-thiazol-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S2/c1-6(2)5-10-7(12)11-8-9-3-4-13-8/h3-4H,1,5H2,2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSDWBTXAQNKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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